[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
CAS No.:
Cat. No.: VC9803800
Molecular Formula: C20H19ClN4OS
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4OS |
|---|---|
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | [2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C20H19ClN4OS/c1-14-18(27-19(23-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3 |
| Standard InChI Key | ZXVPTVOKPHJUCU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a thiazole ring and a piperazine moiety. The thiazole component (C3H2NS) is substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The methanone group (-CO-) links this thiazole system to a piperazine ring, which is further substituted at the 4-position with a pyridin-2-yl group.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H19ClN4OS | |
| Molecular Weight (g/mol) | 398.9 | |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| InChIKey | ZXVPTVOKPHJUCU-UHFFFAOYSA-N |
The presence of electronegative chlorine and nitrogen atoms influences electronic distribution, enhancing interactions with biological targets . The pyridyl group contributes to solubility in polar solvents, while the dichlorophenyl moiety increases lipophilicity, potentially improving membrane permeability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally similar compounds reveal distinct proton environments. For example, in the pyridin-2-ylpiperazine derivative 3b (C10H14N4O2), the piperazine protons resonate at δ 3.79 (t, J = 4.8 Hz) and δ 2.52 (t, J = 4.8 Hz), while the pyridine protons appear as a doublet at δ 9.02 (d, J = 2.4 Hz) . These patterns suggest analogous splitting for the target compound’s pyridyl and piperazine protons.
Synthetic Pathways
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-halo ketones with thioureas. For example, ethyl 2-(2-aminothiazol-4-yl)acetate reacts with 2-bromoacetophenone derivatives under reflux conditions to form intermediates like 2a–c . Acidic or basic workup then yields the thiazole-acetic acid derivatives.
Table 2: Key Synthetic Intermediates
| Intermediate | Structure | Yield (%) |
|---|---|---|
| 2a | 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | 62–80 |
| 3b | 1-Methyl-4-(5-nitropyridin-2-yl)piperazine | 97 |
Piperazine Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution. For instance, 2-chloro-5-nitropyridine reacts with morpholine or substituted piperazines in the presence of K2CO3 to form nitro-substituted intermediates (3a–d), which are subsequently reduced to amines (4a–d) . Coupling these amines with thiazole intermediates via acyl chloride or carbodiimide-mediated reactions yields the final methanone-linked product.
Purification and Characterization
Crude products are purified via recrystallization (e.g., CH2Cl2/hexane) or column chromatography. Purity is verified using high-performance liquid chromatography (HPLC), while structural confirmation relies on NMR, mass spectrometry, and infrared (IR) spectroscopy .
Biological Activity and Mechanisms
Antimicrobial Properties
Chlorinated thiazoles exhibit broad-spectrum antimicrobial effects. The 2-chlorophenyl group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins, while the piperazine moiety improves pharmacokinetics by modulating solubility .
Pharmacokinetic and Toxicological Considerations
ADME Profile
The compound’s logP value (estimated at 3.1–3.5) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The pyridyl group may facilitate hepatic metabolism via cytochrome P450 enzymes, producing N-oxide metabolites. Renal excretion is anticipated due to the compound’s molecular weight (<500 Da).
Toxicity Risks
Piperazine derivatives are associated with neurotoxicity at high doses, necessitating dose-response studies. The chloroaryl group raises concerns about genotoxicity, requiring Ames testing and micronucleus assays .
Applications in Drug Discovery
Lead Optimization
Structural modifications could enhance potency:
-
Replacing the 4-methyl group with bulkier substituents to improve target affinity.
-
Introducing sulfonamide groups at the piperazine nitrogen to modulate solubility .
Target Identification
Potential targets include:
-
EGFR tyrosine kinase: Thiazole analogs inhibit EGFR with IC50 < 100 nM.
-
5-HT6 receptors: Piperazine derivatives show affinity (Ki = 12–45 nM) for serotonin receptors, suggesting CNS applications.
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